molecular formula C16H20N4O2 B2936387 N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-94-1

N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2936387
CAS No.: 2034440-94-1
M. Wt: 300.362
InChI Key: FSWYZBYMSILDLP-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazoles . Benzimidazoles are heterocyclic compounds containing nitrogen in a bicyclic scaffold . They have shown promising therapeutic potential and are used in the treatment of numerous diseases . Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with various receptors and proteins .


Molecular Structure Analysis

Benzimidazoles, the core structure of this compound, are versatile heterocyclic cores containing nitrogen in a bicyclic scaffold . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the compound’s activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, benzimidazole derivatives are known to interact with various receptors and proteins, contributing to their anti-inflammatory effects .

Future Directions

Benzimidazole derivatives are gaining attention due to their promising therapeutic potential . Future research may focus on further exploring the therapeutic applications of these compounds and developing new anti-inflammatory drugs .

Properties

IUPAC Name

N-[(2-ethoxypyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-22-15-7-11(5-6-17-15)9-18-16(21)12-3-4-13-14(8-12)20-10-19-13/h5-7,10,12H,2-4,8-9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWYZBYMSILDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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